molecular formula C8H11N3O2S B14146669 2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione CAS No. 89151-27-9

2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione

Cat. No.: B14146669
CAS No.: 89151-27-9
M. Wt: 213.26 g/mol
InChI Key: MVGUVRUWNVRRBC-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is a heterocyclic compound that features a pyridine ring attached to a thiadiazolidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of pyridine derivatives with thiadiazolidine-dione precursors. One common method includes the condensation of pyridine-4-carbaldehyde with thiourea under acidic conditions, followed by oxidation to form the desired thiadiazolidine-dione structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is unique due to the combination of the pyridine ring and thiadiazolidine-dione moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

89151-27-9

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C8H11N3O2S/c12-14(13)10-5-6-11(14)7-8-1-3-9-4-2-8/h1-4,10H,5-7H2

InChI Key

MVGUVRUWNVRRBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)N1)CC2=CC=NC=C2

Origin of Product

United States

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